molecular formula C17H18N2O2S3 B2557808 5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide CAS No. 863511-76-6

5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide

Cat. No. B2557808
CAS RN: 863511-76-6
M. Wt: 378.52
InChI Key: AIJBMSNYDXEQQX-UHFFFAOYSA-N
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Description

5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide is a chemical compound that belongs to the class of thiazoles . It has a molecular formula of C17H18N2O2S3 and an average mass of 378.536 .


Molecular Structure Analysis

The molecular structure of 5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide includes a five-membered thiazole ring, which contains three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including MLS000094175, have been studied for their potential as antimicrobial agents. The thiazole moiety is a common feature in many compounds with significant antibacterial properties . This compound could be explored for its efficacy against a range of bacterial strains, potentially leading to the development of new antibiotics.

Antifungal Applications

Similar to their antibacterial properties, thiazole compounds have shown promise as antifungal agents. MLS000094175 may be investigated for its ability to inhibit the growth of various fungal species, contributing to the treatment of fungal infections .

Anti-Inflammatory Properties

The anti-inflammatory potential of thiazole derivatives is another area of interest. MLS000094175 could be part of research aimed at understanding its mechanism of action in reducing inflammation, which is a key symptom in many chronic diseases .

Antitumor and Cytotoxic Effects

Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities. MLS000094175 might be studied for its effects on tumor cell lines, which could lead to the development of new cancer therapies .

Neuroprotective Effects

Thiazoles have been associated with neuroprotective effects, suggesting that MLS000094175 could be beneficial in the treatment of neurodegenerative diseases. Its potential role in protecting neuronal cells from damage warrants further investigation .

Antiviral Research

The structure of MLS000094175 suggests it could be useful in antiviral research. Thiazole derivatives have been explored for their efficacy against various viruses, and this compound may contribute to the development of new antiviral medications .

Analgesic Applications

The analgesic properties of thiazole derivatives make them candidates for pain management research. MLS000094175 could be analyzed for its ability to alleviate pain, which would be significant for patients suffering from chronic pain conditions .

Antidiabetic Potential

Thiazole compounds have been studied for their antidiabetic effects. MLS000094175 may have potential applications in regulating blood sugar levels, which could be beneficial for individuals with diabetes .

properties

IUPAC Name

5-ethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S3/c1-2-15-8-9-16(23-15)24(20,21)18-11-10-14-12-22-17(19-14)13-6-4-3-5-7-13/h3-9,12,18H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJBMSNYDXEQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide
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5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide
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5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide
Reactant of Route 4
5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide
Reactant of Route 5
5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide
Reactant of Route 6
5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide

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